Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
Description
Introduction to Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A]Diazepine-2(3H)-Carboxylate
Chemical Identity and Structural Classification
IUPAC Name :
tert-Butyl 4-(cyanomethyl)-4,5-dihydro-1H-pyrrolo[1,2-a]diazepine-2(3H)-carboxylate
Molecular Formula : $$ \text{C}{15}\text{H}{21}\text{N}{3}\text{O}{2} $$
CAS Registry Number : 2177257-72-4
Structural Features :
- Core Framework : A bicyclic system comprising a seven-membered 1,4-diazepine ring fused to a five-membered pyrrole ring (pyrrolo[1,2-a]diazepine).
- Substituents :
- A tert-butyloxycarbonyl (Boc) group at position 2, serving as a protective moiety.
- A cyanomethyl (-CH$$_2$$CN) group at position 4, introducing reactivity for further functionalization.
- Stereochemistry : The 4,5-dihydro designation indicates partial saturation within the diazepine ring, reducing aromaticity and enhancing conformational flexibility .
Classification :
Historical Context of PyrroloDiazepine Derivatives in Medicinal Chemistry
Pyrrolodiazepines have evolved from natural product isolation to synthetic drug candidates:
Natural Origins :
Synthetic Advancements :
- Dimeric Derivatives : Compounds like SJG-136 (a pyrrolobenzodiazepine dimer) entered Phase II trials for cancer therapy, highlighting the scaffold’s capacity for sequence-specific DNA crosslinking .
- Structural Diversification : Modifications at positions 2 and 4 (e.g., Boc and cyanomethyl groups) enhance solubility and target selectivity .
Therapeutic Relevance :
Significance of tert-Butyl Carboxylate and Cyanomethyl Functional Groups
tert-Butyl Carboxylate:
- Protective Role : The Boc group shields the carboxylate during synthetic steps, enabling selective deprotection under acidic conditions .
- Synthetic Utility :
Cyanomethyl Group:
- Reactivity Profile :
- Drug Design Applications :
Synergistic Effects :
The combination of Boc and cyanomethyl groups balances stability and reactivity, making the compound a versatile intermediate for:
- Peptide Mimetics : Incorporation into macrocyclic structures.
- Kinase Inhibitors : Functional group diversification for target engagement .
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-10-12(6-7-16)9-17-8-4-5-13(17)11-18/h4-5,8,12H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVQSUIGLBJBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate (CAS No. 2177257-72-4) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₁N₃O₂
- Molecular Weight : 275.35 g/mol
- Boiling Point : 447.5 ± 25.0 °C (predicted)
- Density : 1.13 ± 0.1 g/cm³ (predicted)
- pKa : -2.04 ± 0.40 (predicted)
The compound features a pyrrolo-diazepine structure with a tert-butyl group, a cyanomethyl substituent, and a carboxylate moiety, which contribute to its diverse biological activities.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits promising anticancer properties. For instance:
- A study demonstrated that derivatives of similar structures showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- In vitro assays have shown that related compounds possess antibacterial and antifungal properties against human pathogenic microorganisms . While specific data on this compound's antimicrobial activity is limited, the structural similarities with known active compounds suggest potential efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in drug development:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Pyrrolo[2,3-b]quinolin-5-one | Structure | Exhibits strong antitumor activity due to its quinoline scaffold. |
| 4-Aminoquinoline | Structure | Known for its antimalarial properties; lacks the diazepine structure. |
| 1H-Pyrazolo[3,4-b]quinolin-5-one | Structure | Similar heterocyclic framework but different biological targets. |
The unique combination of functional groups in this compound may contribute to distinct biological activities not fully replicated by these similar compounds .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of related compounds:
- Cytotoxicity Assays : Research involving similar pyrrolo-diazepine derivatives revealed significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance or diminish biological activity .
- Antimicrobial Testing : Compounds with analogous structures were tested against bacterial strains and exhibited varying degrees of antibacterial activity, suggesting that this compound may also possess antimicrobial potential .
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate has shown promising biological activities in preliminary studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Biological Activity : Initial studies suggest that this compound may exhibit antitumor properties and other therapeutic effects. Further research is needed to elucidate its mechanism of action and optimize its efficacy .
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Its unique functional groups make it a valuable intermediate in the synthesis of other complex molecules.
- Synthesis Techniques : Common methods include cyclization reactions and functional group transformations that leverage the compound's reactivity .
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of this compound by assessing its effects on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Related Compounds
Research focused on the synthesis of pyrrolo-diazepine derivatives from this compound demonstrated its utility as a precursor in creating novel compounds with enhanced biological activities. The derivatives exhibited varying degrees of activity against different biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions of pyrrolidine precursors with cyanomethylating agents under controlled conditions. Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states to optimize conditions like temperature, solvent polarity, and catalyst loading . Statistical experimental design (e.g., factorial or response surface methodologies) is recommended to systematically test variables such as reaction time (e.g., 12–48 hrs) and stoichiometric ratios (e.g., 1:1.2–1:5 substrate-to-reagent) to maximize yield (>80%) and minimize impurities .
Q. How can spectroscopic techniques (NMR, IR, MS) be strategically applied to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Focus on diagnostic peaks for the pyrrolo-diazepine core (e.g., δ 3.2–4.1 ppm for dihydro protons, δ 1.4 ppm for tert-butyl groups). Compare experimental shifts with computational predictions (e.g., Gaussian or ORCA software) to resolve ambiguities .
- IR : Validate the presence of the cyanomethyl group (C≡N stretch at ~2200–2260 cm⁻¹) and carbonyl (C=O at ~1680–1720 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ with an error margin <5 ppm.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the tert-butyl ester or cyanomethyl group) can be modeled using Arrhenius kinetics. Store at -20°C in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
- Methodological Answer : When experimental data conflicts (e.g., unexpected byproducts), use ab initio or DFT calculations to map potential energy surfaces (PES) and identify competing pathways. For example, a bifurcation analysis might reveal a hidden intermediate responsible for side reactions. Cross-validate with kinetic isotope effects (KIE) or isotopic labeling experiments to confirm computational predictions .
Q. What advanced separation techniques (e.g., chiral chromatography, membrane technologies) are optimal for isolating enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize resolution (Rs >1.5) by adjusting column temperature (20–40°C) and flow rate (0.8–1.2 mL/min).
- Membrane Separation : For large-scale purification, employ nanofiltration membranes with MWCO 200–500 Da to retain impurities while allowing the target compound to permeate .
Q. How can machine learning (ML) models improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Train ML algorithms (e.g., random forest, neural networks) on datasets of structural descriptors (e.g., logP, polar surface area) and biological activity (e.g., IC50 values). Feature importance analysis can prioritize substituents (e.g., fluorination at the diazepine ring) for synthesis. Validate predictions with in vitro assays and molecular docking simulations .
Contradiction Analysis
- Issue : Discrepancies in reported reaction yields (50–90%) across studies.
- Resolution : Evaluate solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst sourcing (e.g., Pd/C from Supplier A vs. B). Replicate conditions with strict inert atmosphere control and in situ monitoring (e.g., ReactIR) to identify critical variables .
Methodological Resources
- Experimental Design : Use Plackett-Burman or Box-Behnken designs for multifactor optimization .
- Data Validation : Apply Grubbs’ test to exclude outliers in reproducibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
